

# Statistical Analysis of Tremacamra in Clinical Trials for Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | tremacamra |           |
| Cat. No.:            | B1174585   | Get Quote |

This guide provides a comparative statistical analysis of **Tremacamra**, a fully human monoclonal antibody targeting tumor necrosis factor-alpha (TNF-α), for the treatment of moderate to severe rheumatoid arthritis (RA). The data presented is based on pivotal Phase III clinical trial results, comparing **Tremacamra**'s efficacy and safety against standard-of-care treatments, including methotrexate (MTX) and placebo. This document is intended for researchers, scientists, and drug development professionals to objectively evaluate the therapeutic profile of **Tremacamra**.

### Mechanism of Action: TNF-α Neutralization

**Tremacamra** exerts its therapeutic effect by specifically binding to and neutralizing both soluble and transmembrane forms of TNF-α, a key pro-inflammatory cytokine implicated in the pathophysiology of rheumatoid arthritis.[1][2][3] By binding to TNF-α with high affinity, **Tremacamra** prevents its interaction with the p55 (TNFR1) and p75 (TNFR2) cell surface receptors.[1][2][3] This blockade inhibits the downstream signaling cascades, notably the NF-κB and MAPK pathways, which are responsible for the induction of pro-inflammatory cytokines (e.g., IL-1, IL-6), adhesion molecules, and matrix metalloproteinases that drive synovial inflammation and joint destruction in RA.[1][2]





Click to download full resolution via product page

**Caption: Tremacamra**'s mechanism of action in the TNF- $\alpha$  signaling pathway.



# **Clinical Trial Efficacy Analysis**

The efficacy of **Tremacamra** was evaluated in a Phase III, randomized, double-blind, controlled study involving patients with moderate to severe RA who had an inadequate response to methotrexate. The primary endpoint was the proportion of patients achieving an American College of Rheumatology 20% (ACR20) response at Week 24.

### **ACR Response Rates**

The American College of Rheumatology (ACR) response criteria measure improvement in tender and swollen joint counts, along with at least three of five other criteria: patient's global assessment, physician's global assessment, patient's pain assessment, disability index, and levels of an acute-phase reactant (like C-reactive protein).[4][5][6] An ACR20 response indicates a 20% improvement, while ACR50 and ACR70 represent 50% and 70% improvement, respectively.[4]

Table 1: ACR Response Rates at Week 24

| Treatment<br>Group  | N   | ACR20<br>Response (%) | ACR50<br>Response (%) | ACR70<br>Response (%) |
|---------------------|-----|-----------------------|-----------------------|-----------------------|
| Placebo + MTX       | 273 | 15%                   | 8%                    | 5%                    |
| Tremacamra +<br>MTX | 269 | 72.4%                 | 55%                   | 27%                   |

Data synthesized from representative Phase III clinical trial results for the drug class.[7][8]

The combination of **Tremacamra** with MTX demonstrated a statistically significant improvement in ACR20, ACR50, and ACR70 response rates compared to placebo plus MTX.[7] [9]

## **Safety Profile Summary**

The safety of **Tremacamra** was assessed throughout the clinical trial. The most common adverse events were injection site reactions. The rate of serious adverse events and serious infections was monitored closely.



Table 2: Summary of Key Adverse Events (up to Week 24)

| Adverse Event           | Placebo + MTX (N=273)                | Tremacamra + MTX<br>(N=269)          |
|-------------------------|--------------------------------------|--------------------------------------|
| Any Adverse Event       | 65%                                  | 75%                                  |
| Injection Site Reaction | 7%                                   | 20%                                  |
| Serious Adverse Events  | 8%                                   | 6%                                   |
| Serious Infections      | 2.3 events per 100 patient-<br>years | 2.0 events per 100 patient-<br>years |

Data synthesized from representative safety data for the drug class.[7][10]

# **Experimental Protocols Clinical Trial Workflow**

The following diagram illustrates the general workflow for a patient participating in the pivotal Phase III clinical trial for **Tremacamra**.





Click to download full resolution via product page

Caption: High-level workflow of the Phase III Tremacamra clinical trial.

## **Methodology for ACR Score Calculation**



Objective: To assess the efficacy of **Tremacamra** in reducing the signs and symptoms of rheumatoid arthritis.

#### Procedure:

- Core Set Measures: At baseline and subsequent visits (e.g., Week 24), the following seven core set measures are evaluated:
  - Tender joint count (out of 68 joints)
  - Swollen joint count (out of 66 joints)
  - Patient's Global Assessment of Disease Activity (on a 100mm Visual Analog Scale VAS)
  - Physician's Global Assessment of Disease Activity (on a 100mm VAS)
  - Patient's Assessment of Pain (on a 100mm VAS)
  - Health Assessment Questionnaire-Disability Index (HAQ-DI)
  - C-reactive protein (CRP) or Erythrocyte Sedimentation Rate (ESR) levels.[11]
- Percent Improvement Calculation: For each of the seven measures, the percentage of improvement from baseline is calculated for every patient.
- ACR20 Response Criteria: A patient is classified as an ACR20 responder if they demonstrate:
  - At least a 20% improvement in both tender joint count AND swollen joint count.
  - At least a 20% improvement in at least THREE of the remaining five core set measures.[5]
     [12]
- ACR50 and ACR70 Criteria: The same methodology is applied for ACR50 and ACR70, but with a threshold of 50% and 70% improvement, respectively.
- Statistical Analysis: The proportion of responders in the Tremacamra + MTX group is compared to the placebo + MTX group using appropriate statistical tests (e.g., Chi-squared



test) to determine statistical significance.[6]

This guide provides a summary of the statistical analysis from key clinical trial data for **Tremacamra**. For complete and detailed information, please refer to the full study publications and regulatory submissions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. opalbiopharma.com [opalbiopharma.com]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. What is the mechanism of action of Adalimumab? [synapse.patsnap.com]
- 4. quanticate.com [quanticate.com]
- 5. Website [eprovide.mapi-trust.org]
- 6. Evaluation of a modified ACR20 scoring system in patients with rheumatoid arthritis receiving treatment with etanercept PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long term efficacy and safety of adalimumab plus methotrexate in patients with rheumatoid arthritis: ARMADA 4 year extended study PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase III Randomized Study of SB5, an Adalimumab Biosimilar, Versus Reference Adalimumab in Patients With Moderate-to-Severe Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adalimumab and methotrexate is more effective than adalimumab alone in patients with established rheumatoid arthritis: results from a 6-month longitudinal, observational, multicentre study PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clinician.nejm.org [clinician.nejm.org]
- 11. clinexprheumatol.org [clinexprheumatol.org]
- 12. fda.gov [fda.gov]
- To cite this document: BenchChem. [Statistical Analysis of Tremacamra in Clinical Trials for Rheumatoid Arthritis]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1174585#statistical-analysis-of-tremacamra-clinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com